Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate
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Overview
Description
Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a 6-methyl-2,3-dihydro-1H-inden-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate typically involves the esterification of 6-methyl-2,3-dihydro-1H-inden-1-yl acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methyl-2,3-dihydro-1H-inden-1-yl acetic acid or 6-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 6-methyl-2,3-dihydro-1H-inden-1-yl ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2,3-dihydro-1H-inden-1-yl)acetate
- Methyl (6-methyl-2,3-dihydro-1H-inden-1-yl)acetate
- Ethyl (6-methyl-1H-indene-1-yl)acetate
Uniqueness
This compound is unique due to the presence of the 6-methyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
CAS No. |
62677-77-4 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetate |
InChI |
InChI=1S/C14H18O2/c1-3-16-14(15)9-12-7-6-11-5-4-10(2)8-13(11)12/h4-5,8,12H,3,6-7,9H2,1-2H3 |
InChI Key |
QFDVCVXVIISPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C=C(C=C2)C |
Origin of Product |
United States |
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